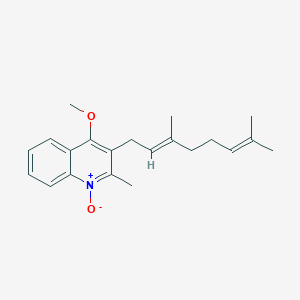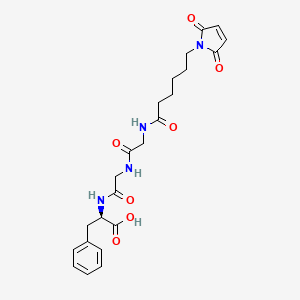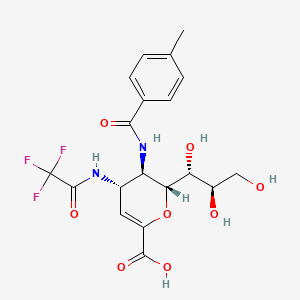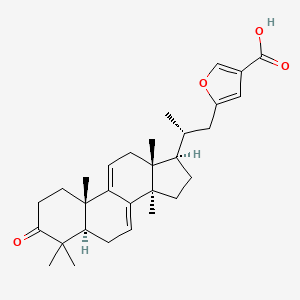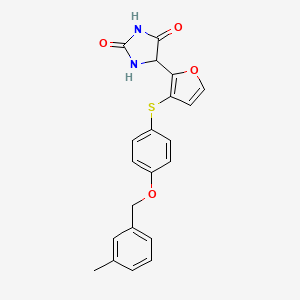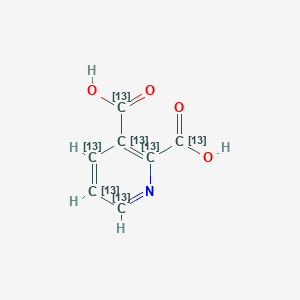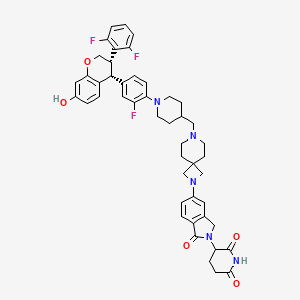
ER degrader 8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ER degrader 8: is a selective estrogen receptor degrader (SERD) that has shown promise in the treatment of estrogen receptor-positive breast cancer. This compound works by binding to the estrogen receptor, leading to its degradation and downregulation, thereby inhibiting estrogen signaling pathways that promote cancer cell growth.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ER degrader 8 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by the introduction of functional groups that enhance its binding affinity and degradation activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process often includes optimization of reaction conditions, purification steps, and quality control measures to meet regulatory standards.
化学反应分析
Types of Reactions: ER degrader 8 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often possess functional groups that enhance the compound’s binding affinity and degradation activity.
科学研究应用
ER degrader 8 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study estrogen receptor signaling pathways and to develop new SERDs with improved efficacy and safety profiles.
Biology: Employed in cellular and molecular biology studies to investigate the role of estrogen receptors in various physiological and pathological processes.
Medicine: Explored as a potential therapeutic agent for the treatment of estrogen receptor-positive breast cancer, with ongoing clinical trials to evaluate its efficacy and safety.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control and regulatory testing.
作用机制
ER degrader 8 exerts its effects by binding to the estrogen receptor, leading to its degradation and downregulation. This process involves increasing the hydrophobicity and instability of the receptor, which promotes its recognition and degradation by the proteasome. The degradation of the estrogen receptor results in the inhibition of estrogen signaling pathways, thereby reducing the proliferation of estrogen receptor-positive cancer cells.
相似化合物的比较
ER degrader 8 can be compared with other similar compounds, such as:
Fulvestrant: An injectable SERD that also targets the estrogen receptor for degradation but has limitations in terms of drug-like properties and administration method.
Amcenestrant: A novel oral SERD with improved pharmacokinetic properties and efficacy compared to fulvestrant.
Camizestrant: Another next-generation oral SERD that shows strong antitumor activity and overcomes resistance mechanisms to current endocrine therapies.
Uniqueness: this compound stands out due to its potent degradation activity, oral bioavailability, and ability to overcome resistance mechanisms associated with other endocrine therapies. Its unique chemical structure and binding properties contribute to its superior efficacy and safety profile in preclinical and clinical studies.
By understanding the detailed aspects of this compound, researchers and clinicians can better appreciate its potential as a therapeutic agent and its role in advancing the treatment of estrogen receptor-positive breast cancer.
属性
分子式 |
C47H48F3N5O5 |
|---|---|
分子量 |
819.9 g/mol |
IUPAC 名称 |
3-[6-[7-[[1-[4-[(3S,4R)-3-(2,6-difluorophenyl)-7-hydroxy-3,4-dihydro-2H-chromen-4-yl]-2-fluorophenyl]piperidin-4-yl]methyl]-2,7-diazaspiro[3.5]nonan-2-yl]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C47H48F3N5O5/c48-36-2-1-3-37(49)44(36)35-25-60-41-22-32(56)6-8-34(41)43(35)29-4-9-39(38(50)21-29)53-16-12-28(13-17-53)23-52-18-14-47(15-19-52)26-54(27-47)31-5-7-33-30(20-31)24-55(46(33)59)40-10-11-42(57)51-45(40)58/h1-9,20-22,28,35,40,43,56H,10-19,23-27H2,(H,51,57,58)/t35-,40?,43+/m0/s1 |
InChI 键 |
KROWILXZUCGCBL-QEFFCHJKSA-N |
手性 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)[C@H]8[C@H](COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
规范 SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)N4CC5(C4)CCN(CC5)CC6CCN(CC6)C7=C(C=C(C=C7)C8C(COC9=C8C=CC(=C9)O)C1=C(C=CC=C1F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


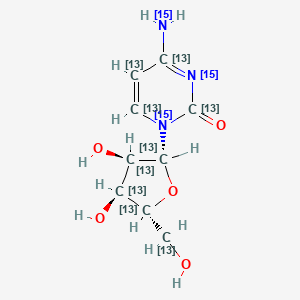

![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
![(1R,2R,4R,5R,6S,9R,10R,13R)-1,9,10,14,14,17-hexamethyl-6-(6-methylhepta-1,5-dien-2-yl)-16,18-diazapentacyclo[11.8.0.02,10.05,9.015,20]henicosa-15,17,19-trien-4-ol](/img/structure/B12388032.png)

